(2,4-Dimethoxyphenyl)hydrazine hydrochloride
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Overview
Description
(2,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is a hydrazine derivative characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,4-dimethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,4-Dimethoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Comparison: (2,4-Dimethoxyphenyl)hydrazine hydrochloride is unique due to the presence of two methoxy groups, which enhance its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H13ClN2O2 |
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Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-6-3-4-7(10-9)8(5-6)12-2;/h3-5,10H,9H2,1-2H3;1H |
InChI Key |
RPDSSEGVXZUVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)OC.Cl |
Origin of Product |
United States |
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